Tetrabenzyl Thymidine-3',5'-diphosphate
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Overview
Description
Tetrabenzyl Thymidine-3’,5’-diphosphate is a modified nucleotide compound with the molecular formula C38H40N2O11P2 and a molecular weight of 762.68 . This compound is widely used in biomedicine, particularly in the study of DNA synthesis and replication. It serves as an essential tool in understanding viral replication mechanisms and developing effective therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzyl Thymidine-3’,5’-diphosphate involves the protection of thymidine with benzyl groups followed by phosphorylation. The reaction typically requires the use of reagents such as benzyl chloride and phosphorylating agents under controlled conditions . The compound is then purified through chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of Tetrabenzyl Thymidine-3’,5’-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents like chloroform, DMSO, and ethanol are commonly used for solubilizing the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrabenzyl Thymidine-3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one or more functional groups with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Tetrabenzyl Thymidine-3’,5’-diphosphate has a wide range of scientific research applications:
Mechanism of Action
Tetrabenzyl Thymidine-3’,5’-diphosphate exerts its effects by inhibiting DNA polymerase, an enzyme crucial for DNA replication. The compound binds to the active site of the enzyme, preventing the incorporation of nucleotides into the growing DNA strand. This inhibition disrupts viral replication, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
Thymidine-3’,5’-diphosphate: A related compound with similar inhibitory effects on DNA polymerase.
Thymidine-5’-diphosphate: Another analogue used in studying DNA synthesis.
Uniqueness
Tetrabenzyl Thymidine-3’,5’-diphosphate is unique due to its tetrabenzyl protection, which enhances its stability and binding affinity to DNA polymerase. This makes it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C38H40N2O11P2 |
---|---|
Molecular Weight |
762.7 g/mol |
IUPAC Name |
dibenzyl [(2S,3S,5R)-3-bis(phenylmethoxy)phosphoryloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C38H40N2O11P2/c1-29-23-40(38(42)39-37(29)41)36-22-34(51-53(44,47-26-32-18-10-4-11-19-32)48-27-33-20-12-5-13-21-33)35(50-36)28-49-52(43,45-24-30-14-6-2-7-15-30)46-25-31-16-8-3-9-17-31/h2-21,23,34-36H,22,24-28H2,1H3,(H,39,41,42)/t34-,35-,36+/m0/s1 |
InChI Key |
XFBMKWSRRQFUSQ-QGBCWPEESA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)OP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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